Tiplasinin, also known as Tiplaxtinin or PAI-039, is a small molecule inhibitor of Plasminogen Activator Inhibitor-1 (PAI-1). As a member of the indole oxoacetic acid class, it functions by binding to the active conformation of PAI-1, preventing it from inactivating tissue-type (tPA) and urokinase-type (uPA) plasminogen activators. This selective inhibition restores the natural fibrinolytic cascade responsible for degrading blood clots. A key procurement-relevant attribute of Tiplasinin is its established oral bioavailability and efficacy in preclinical models of thrombosis, making it a valuable tool for in vivo research.
Selecting a PAI-1 inhibitor requires careful consideration of compound-specific properties, as direct substitution with analogs can compromise experimental outcomes. While compounds may share a core mechanism, they differ significantly in in vitro potency (IC50), selectivity against other serine protease inhibitors, and crucially, in their pharmacokinetic profiles. For example, a second-generation inhibitor like TM5275 was specifically engineered for improved solubility and oral absorption compared to earlier compounds, including Tiplasinin. Conversely, Tiplasinin demonstrates high in vivo potency at significantly lower oral doses than TM5275 in certain models. These differences in potency, effective dose, and bioavailability directly impact study design, cost, and the reproducibility of results, making the choice of a specific inhibitor a critical procurement decision.
In direct biochemical assays measuring the inhibition of human PAI-1, Tiplasinin demonstrates a half-maximal inhibitory concentration (IC50) of 2.7 µM. This indicates higher potency compared to the commonly used second-generation PAI-1 inhibitor, TM5275, which has a reported IC50 of 6.95 µM under comparable conditions. Another analog, TM5441, is substantially less potent, with IC50 values ranging from 13.9 to 51.1 µM.
| Evidence Dimension | PAI-1 Inhibition (IC50) |
| Target Compound Data | 2.7 µM |
| Comparator Or Baseline | TM5275: 6.95 µM; TM5441: 13.9 - 51.1 µM |
| Quantified Difference | 2.6x more potent than TM5275 |
| Conditions | In vitro biochemical assay against human PAI-1. |
For in vitro screening and cell-based assays, selecting the more potent compound allows for use at lower concentrations, reducing potential off-target effects and material costs.
In a standard rat model of carotid artery thrombosis, oral administration of Tiplasinin at a dose of 1 mg/kg was sufficient to significantly increase the time to vessel occlusion and reduce thrombus weight. In contrast, the comparator TM5275 required higher oral doses of 10 mg/kg to 50 mg/kg to achieve significant antithrombotic effects in similar rodent models. Furthermore, in a rat venous thrombosis model, a 1 mg/kg oral dose of Tiplasinin resulted in a 52% decrease in thrombus weight versus controls.
| Evidence Dimension | Effective Oral Antithrombotic Dose |
| Target Compound Data | 1 mg/kg |
| Comparator Or Baseline | TM5275: 10 - 50 mg/kg |
| Quantified Difference | 10x to 50x lower effective dose than TM5275 in comparable models |
| Conditions | Oral gavage administration in rat models of arterial and venous thrombosis. |
A significantly lower effective dose for in vivo studies reduces overall compound consumption, lowers procurement costs, and minimizes potential for toxicity or off-target effects in the animal model.
Tiplasinin is consistently characterized as an orally efficacious PAI-1 inhibitor, a critical attribute for many preclinical study designs. Its ability to produce robust antithrombotic effects at low mg/kg oral doses confirms sufficient absorption to achieve therapeutic plasma concentrations. While second-generation analogs like TM5275 were developed specifically to improve upon the solubility and oral absorption of earlier compounds, Tiplasinin's well-documented in vivo performance via oral gavage establishes it as a reliable and validated tool for studies that do not require intravenous administration.
| Evidence Dimension | Route of Administration for In Vivo Efficacy |
| Target Compound Data | Oral administration demonstrated to be effective |
| Comparator Or Baseline | Standard parenteral routes or newer analogs designed for improved oral PK |
| Quantified Difference | Not applicable; qualitative advantage |
| Conditions | Preclinical models of thrombosis in rats and dogs. |
Proven oral efficacy simplifies experimental protocols, avoids the complications and stress of injection-based routes in animal models, and makes the compound suitable for longer-term studies requiring repeated dosing.
For researchers investigating antithrombotic pathways using established rodent models (e.g., ferric chloride-induced injury), Tiplasinin is a highly suitable choice. Its demonstrated high potency at oral doses as low as 1 mg/kg allows for reduced compound consumption over the course of a study, offering a significant cost and logistical advantage over less potent analogs requiring 10-fold higher doses.
As a well-characterized inhibitor with a potent IC50 of 2.7 µM, Tiplasinin serves as an excellent positive control or benchmark standard in biochemical and cell-based screens for novel PAI-1 inhibitors. Its higher in vitro potency compared to analogs like TM5275 provides a clear, quantitative standard for comparative analysis.
The proven oral efficacy of Tiplasinin makes it ideal for preclinical studies of chronic conditions where PAI-1 is implicated, such as fibrosis or metabolic disease. The ability to use oral gavage simplifies long-term dosing protocols, improves animal welfare compared to repeated injections, and provides a validated method for sustained PAI-1 inhibition.